2-[6-[(Quinolin-2-yl)methoxy]naphthalen-2-yl]propanoic acid
Overview
Description
2-[6-(Quinolin-2-ylmethoxy)naphthalen-2-yl]propanoic acid is a complex organic compound with a molecular formula of C23H19NO3. It is known for its unique structure, which combines a quinoline moiety with a naphthalene ring through a methoxy linkage, and a propanoic acid group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[6-(Quinolin-2-ylmethoxy)naphthalen-2-yl]propanoic acid typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Quinoline Derivative: Starting with a quinoline precursor, the quinoline-2-ylmethanol is synthesized through a series of reactions involving nitration, reduction, and methylation.
Naphthalene Derivative Preparation: The naphthalene-2-yl derivative is prepared through halogenation and subsequent substitution reactions.
Coupling Reaction: The quinoline-2-ylmethanol is then coupled with the naphthalene-2-yl derivative using a base catalyst to form the methoxy linkage.
Introduction of the Propanoic Acid Group: Finally, the propanoic acid group is introduced through a Friedel-Crafts acylation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[6-(Quinolin-2-ylmethoxy)naphthalen-2-yl]propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline and naphthalene derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur at the quinoline or naphthalene rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogenating agents, nucleophiles like amines or thiols, polar aprotic solvents.
Major Products Formed
Oxidation: Quinoline-2-carboxylic acid, naphthalene-2-carboxylic acid.
Reduction: Quinoline-2-ylmethanol, naphthalene-2-ylmethanol.
Substitution: Various substituted quinoline and naphthalene derivatives.
Scientific Research Applications
2-[6-(Quinolin-2-ylmethoxy)naphthalen-2-yl]propanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a fluorescent probe due to its unique structural properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 2-[6-(Quinolin-2-ylmethoxy)naphthalen-2-yl]propanoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or DNA, leading to modulation of biological activities.
Pathways Involved: It can influence signaling pathways related to inflammation, cell proliferation, and apoptosis, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-[6-(Quinolin-2-ylmethoxy)naphthalen-2-yl]propanoic acid: Unique due to its specific methoxy linkage and propanoic acid group.
Quinoline Derivatives: Compounds like quinoline-2-carboxylic acid and quinoline-2-ylmethanol share structural similarities but lack the naphthalene moiety.
Naphthalene Derivatives: Compounds like naphthalene-2-carboxylic acid and naphthalene-2-ylmethanol share structural similarities but lack the quinoline moiety.
Uniqueness
2-[6-(Quinolin-2-ylmethoxy)naphthalen-2-yl]propanoic acid stands out due to its combined structural features, which confer unique chemical and biological properties.
Properties
CAS No. |
123016-15-9 |
---|---|
Molecular Formula |
C23H19NO3 |
Molecular Weight |
357.4 g/mol |
IUPAC Name |
2-[6-(quinolin-2-ylmethoxy)naphthalen-2-yl]propanoic acid |
InChI |
InChI=1S/C23H19NO3/c1-15(23(25)26)17-6-7-19-13-21(11-9-18(19)12-17)27-14-20-10-8-16-4-2-3-5-22(16)24-20/h2-13,15H,14H2,1H3,(H,25,26) |
InChI Key |
QWFAMXAVDCZEBZ-UHFFFAOYSA-N |
SMILES |
CC(C1=CC2=C(C=C1)C=C(C=C2)OCC3=NC4=CC=CC=C4C=C3)C(=O)O |
Canonical SMILES |
CC(C1=CC2=C(C=C1)C=C(C=C2)OCC3=NC4=CC=CC=C4C=C3)C(=O)O |
Origin of Product |
United States |
Synthesis routes and methods I
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Synthesis routes and methods II
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